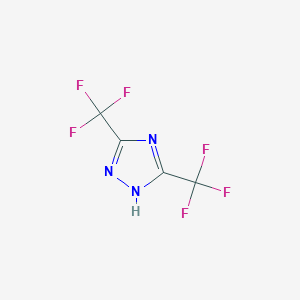

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole

Vue d'ensemble

Description

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzamide with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring . The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Applications De Recherche Scientifique

Pharmaceutical Applications

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole derivatives have been extensively studied for their potential as therapeutic agents. The trifluoromethyl group enhances the pharmacokinetic properties of these compounds, making them valuable in drug design.

Antiviral Activity

Research has shown that triazole derivatives exhibit broad-spectrum antiviral activity. For instance, compounds similar to this compound have been evaluated against various RNA and DNA viruses, demonstrating efficacy at non-toxic dosage levels. This is particularly relevant in the development of antiviral therapies that do not induce interferon responses .

Antimicrobial Properties

Triazoles are recognized for their antimicrobial effects. Studies indicate that this compound derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of ergosterol biosynthesis in fungal cell membranes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Some derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .

Agrochemical Applications

In agriculture, this compound is used as an intermediate in the synthesis of fungicides and herbicides. Its ability to inhibit fungal growth makes it a candidate for developing new agricultural chemicals aimed at improving crop protection:

- Fungicides : Compounds derived from this compound have been effective against various plant pathogens.

- Herbicides : The compound's structural features allow it to act on specific biochemical pathways in plants, leading to potential herbicidal activity .

Material Science Applications

The unique properties of this compound also extend to material science:

- Ligand Chemistry : It serves as a ligand in coordination chemistry due to its ability to form stable complexes with metals.

- Functional Materials : The compound can be incorporated into polymers and other materials to enhance their thermal stability and mechanical properties .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Mécanisme D'action

The mechanism of action of 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, thereby modulating their activity . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-bis(trifluoromethyl)benzamide: Shares the trifluoromethyl groups but lacks the triazole ring, making it less reactive in certain chemical reactions.

3,5-bis(trifluoromethyl)pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring, leading to different chemical properties and reactivity.

3,5-bis(trifluoromethyl)aniline: Contains an amino group instead of the triazole ring, affecting its chemical behavior and applications.

Uniqueness

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole is unique due to the presence of both trifluoromethyl groups and the triazole ring, which confer enhanced stability, reactivity, and binding affinity to various molecular targets . This combination of features makes it a valuable compound in diverse fields of research and industry .

Activité Biologique

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, known for its diverse biological activities. The presence of trifluoromethyl groups enhances its chemical properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

The molecular formula for this compound is . Its structure features two trifluoromethyl groups attached to the 3 and 5 positions of the triazole ring, which significantly influences its biological interactions.

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various pathogens. For instance:

- Antibacterial : A study demonstrated that compounds with trifluoromethyl substitutions showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal : The compound has shown potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents like fluconazole .

| Pathogen | MIC (μg/mL) | Standard Drug MIC (μg/mL) |

|---|---|---|

| Candida albicans | 0.0156 | 256 |

| Staphylococcus aureus | 0.5 | 16 |

| Escherichia coli | 2 | 16 |

Antiviral Activity

Research has highlighted the antiviral potential of triazole derivatives. For example, certain synthesized triazoles demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses in vitro and in vivo . The specific mechanisms of action often involve inhibition of viral replication processes.

Anticancer Activity

Studies have reported that triazole derivatives can induce apoptosis in cancer cells. For instance:

- A series of compounds derived from triazoles exhibited cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer), with IC50 values indicating low toxicity towards normal cells .

- The compound's ability to disrupt tubulin polymerization was noted as a mechanism contributing to its anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is highly dependent on their structural modifications. The introduction of trifluoromethyl groups has been shown to enhance binding affinity to biological targets. For example:

- Compounds with electron-withdrawing groups at specific positions on the triazole ring exhibited improved potency against various receptors .

- A systematic SAR study indicated that modifications at the N-4 position significantly influenced antimicrobial efficacy .

Case Studies

Several case studies illustrate the biological potential of this compound:

- Antimycobacterial Activity : A derivative demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .

- Cytotoxicity Evaluation : In vitro studies showed that this compound had an IC50 greater than 100 µM against normal cell lines, indicating a favorable safety profile while maintaining efficacy against tumor cells .

Propriétés

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6N3/c5-3(6,7)1-11-2(13-12-1)4(8,9)10/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGUTEXYIRYTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563016 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-62-6 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key starting materials and reactions involved in synthesizing 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole?

A1: this compound is synthesized using 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene as a key starting material [, ]. This diene undergoes cyclization reactions with various reagents to form the triazole ring. For example, reacting the diene with formamide leads to the formation of the desired this compound [, ].

Q2: How does this compound react with alkynes?

A2: this compound reacts with alkynes via [3+2] cycloaddition reactions [, ]. This reaction results in the formation of substituted pyrazoles, with the triazole ring acting as a building block for constructing more complex heterocyclic systems. The reaction is particularly efficient with electron-deficient alkynes.

Q3: Can the reactivity of this compound be modified?

A3: Yes, the reactivity can be altered by converting this compound into its sodium salt, sodium 3,5-bis(trifluoromethyl)-1,2,4-triazolide [, ]. This nucleophilic species reacts readily with various electrophiles, including halogen compounds, to introduce substituents at the nitrogen atom of the triazole ring. This modification allows for further diversification of the molecule and exploration of its potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.